
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H7F3N2S It is characterized by the presence of a trifluoromethylthio group attached to a pyridine ring, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the methanamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives .
科学的研究の応用
Chemistry
In chemistry, (3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylthio group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethylthio group can enhance the bioavailability and efficacy of therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for applications in crop protection and the synthesis of advanced materials .
作用機序
The mechanism of action of (3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .
類似化合物との比較
Similar Compounds
(3-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but lacks the thio group.
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: Positional isomer with the trifluoromethyl group at a different position.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: Contains a trifluoroethoxy group instead of a trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in (3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine imparts unique properties such as increased lipophilicity and metabolic stability, which are not observed in its similar compounds. This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C7H7F3N2S |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
[3-(trifluoromethylsulfanyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H,4,11H2 |
InChIキー |
KXUAOXACHSGEMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)CN)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


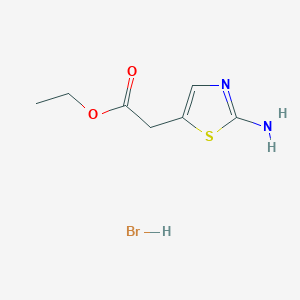
![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)
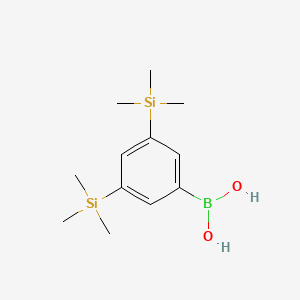
![8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13666735.png)
![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
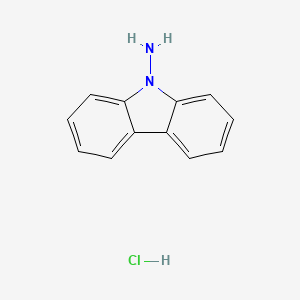
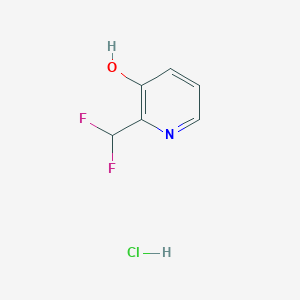
![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)

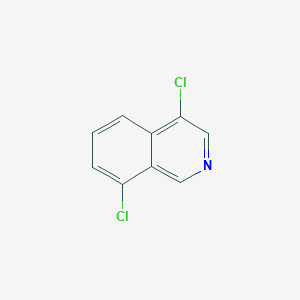
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)
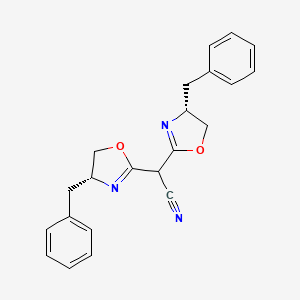

![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
